diaquatetrahydroxidoplatinum(IV)

Description

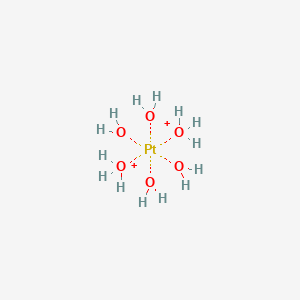

Diaquatetrahydroxidoplatinum(IV) is a platinum(IV) coordination complex with the formula $[Pt(OH)4(H2O)2]$. The platinum center adopts an octahedral geometry, coordinated by four hydroxido ($OH^-$) ligands and two aqua ($H2O$) ligands. As a Pt(IV) complex, it is more oxidized than common Pt(II) chemotherapeutics like cisplatin, which confers distinct chemical and pharmacological properties. Pt(IV) complexes are often investigated as prodrugs, requiring intracellular reduction to active Pt(II) species for therapeutic activity .

Key characteristics include:

- Oxidation State: Pt(IV) (inert under physiological conditions, requiring reduction for activation).

- Ligand Composition: Hydrophilic ligands ($OH^-$, $H_2O$) enhance solubility in aqueous media.

- Stability: The hydroxido and aqua ligands may increase susceptibility to ligand substitution or hydrolysis compared to chloride-ligated Pt(IV) complexes.

Properties

Molecular Formula |

H14O6Pt+2 |

|---|---|

Molecular Weight |

305.19 g/mol |

IUPAC Name |

dioxidanium;platinum;tetrahydrate |

InChI |

InChI=1S/6H2O.Pt/h6*1H2;/p+2 |

InChI Key |

BYFKUSIUMUEWCM-UHFFFAOYSA-P |

Canonical SMILES |

[OH3+].[OH3+].O.O.O.O.[Pt] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Platinum(IV) Complexes

Structural and Ligand-Based Differences

The table below highlights critical differences between diaquatetrahydroxidoplatinum(IV) and structurally related Pt(IV) complexes:

Key Observations:

Ligand Effects on Solubility : Diaquatetrahydroxidoplatinum(IV) exhibits higher solubility than chloride- or aromatic-ligated Pt(IV) complexes due to its hydrophilic $OH^-$ and $H_2O$ ligands. This contrasts with dichlorido complexes (e.g., , Compound II), where chloride ligands reduce solubility but enhance lipophilicity .

Stability : Complexes with bidentate ligands (e.g., oxalato in Oxaliplatin’s Related Compound C) or aromatic ligands (e.g., indazole-carboxylato in ) demonstrate greater kinetic inertness, reducing premature hydrolysis in vivo .

Pharmacological Implications : Chloride-ligated Pt(IV) complexes (e.g., dichloridobis[...]platinum(IV)) may exhibit slower reduction kinetics, prolonging circulation time. In contrast, diaquatetrahydroxidoplatinum(IV)’s labile aqua ligands could facilitate faster activation in reducing environments (e.g., tumor cells) .

Comparison with Platinum(II) Therapeutics

- Cisplatin : $[Pt(NH3)2Cl_2]$ (Pt(II)) has high reactivity due to labile chloride ligands, enabling DNA adduct formation. However, its Pt(IV) analogs (e.g., tetraplatin) show reduced nephrotoxicity but require metabolic activation .

- Oxaliplatin: A Pt(II) complex with oxalato and diaminocyclohexane ligands. Its Pt(IV) analogs (e.g., Related Compound C in ) are less toxic but depend on intracellular reduction for efficacy .

Methodological Considerations for Comparison

As noted in , structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting biological activity. Diaquatetrahydroxidoplatinum(IV)’s ligand profile distinguishes it from chloride- or aromatic-ligated Pt(IV) complexes, suggesting divergent mechanisms of action or toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.